Ozagrel has been used in trials studying the treatment of Dry Eye Syndromes.
Ozagrel
CAS No.: 82571-53-7
Cat. No.: VC20748564
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82571-53-7 |
---|---|
Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.25 g/mol |
IUPAC Name | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ |
Standard InChI Key | SHZKQBHERIJWAO-AATRIKPKSA-N |
Isomeric SMILES | C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O |
SMILES | C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O |
Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties and Structure
Ozagrel (CAS NO.: 82571-53-7), also known as OKY-046, is a selective inhibitor of thromboxane A2 synthase with antiplatelet properties. The sodium salt form (Ozagrel sodium) has a molecular formula of C13H11N2O2.Na and a molecular weight of 250.2284 . It is characterized as an achiral molecule with one E/Z center but no stereocenters .
The compound features a specific chemical structure represented by the SMILES notation: [Na+].[O-]C(=O)\C=C\C1=CC=C(CN2C=CN=C2)C=C1. This structure incorporates an imidazole ring connected to a phenyl group with an unsaturated carboxylic acid side chain . The configuration of the double bond in the carboxylic acid side chain is in the E-configuration, which is important for its biological activity.
Mechanism of Action
Ozagrel functions primarily as a thromboxane A2 synthase inhibitor, displaying high selectivity for this enzyme. The compound was specifically selected as the optimal candidate among various inhibitors of thromboxane A2 synthase based on its efficacy and selectivity profile .
Enzymatic Inhibition
The inhibitory effect of ozagrel on thromboxane A2 synthase is particularly potent against human and rabbit enzymes compared to those from other species . Research has characterized ozagrel as a reversible mixed-type inhibitor of diphenolase activity with the following kinetic constants:
This enzymatic inhibition leads to decreased production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
Molecular Docking Studies
Recent molecular docking research has explored ozagrel's binding mode to key targets including P2Y12 and TXA2 (thromboxane A2) receptors, which are critical for platelet aggregation . These studies utilized the CDOCKER protocol and receptor-ligand interaction analyses based on crystal structures of these proteins (PDB IDs: 4PXZ for P2Y12 and 6IIU for TXA2) .
Pharmacokinetics
Pharmacokinetic studies have established key parameters for ozagrel administration and distribution:
Table 1: Cmax Values for Different Ozagrel Dosing Regimens
Dose | Cmax | Administration Route | Population |
---|---|---|---|
1 μg/kg/min | 97 ng/mL | Intravenous | Healthy adult (female/male) |
15 μg/kg/min | 1657.3 ng/mL | Intravenous | Healthy adult (female/male) |
The pharmacokinetic profile shows a dose-dependent relationship with considerably higher plasma concentrations at the 15 μg/kg/min dose compared to the 1 μg/kg/min dose. This information provides valuable guidance for clinical dosing strategies.
Therapeutic Applications
Treatment of Acute Ischemic Stroke
Ozagrel has been extensively studied for its efficacy in acute ischemic stroke treatment. The rationale for this application stems from the understanding that platelets are activated during the acute phase of stroke, releasing neurotoxic and thrombogenic eicosanoids that may reduce cerebral blood flow and exacerbate brain damage .
A meta-analysis of randomized controlled trials indicated that ozagrel may reduce the risk of neurological impairment and decrease the volume of brain damage in patients with acute ischemic stroke . This supports its use as a neuroprotective agent in stroke management.
Cerebral Vasospasm Management
Ozagrel has received regulatory approval for the treatment of cerebral vasospasm and ischemia following surgical management of subarachnoid hemorrhage, marketed under the brand name XANBON . The compound's ability to inhibit thromboxane A2 synthesis helps prevent the vasoconstriction associated with cerebral vasospasm, potentially improving outcomes in these patients.
Asthma Treatment
The compound has been launched in Japan as an antiasthmatic agent due to its anti-inflammatory properties . By inhibiting thromboxane A2 synthesis, ozagrel helps reduce bronchial inflammation and bronchoconstriction, contributing to improved respiratory function in asthma patients.
Additional Clinical Applications
Ozagrel has also been marketed for:
-
Cerebral infarction
-
Cough
-
Dry eyes
-
Glomerulonephritis
-
Hypertension in pregnancy
-
Myocardial infarction
Clinical Efficacy Studies
Functional Outcome Measures
The same study assessed functional outcomes using the modified Rankin Scale (mRS). The proportion of patients with mild symptoms (mRS 0-1) treated with ozagrel monotherapy increased significantly from 15% at admission to 45% at discharge (p<0.0001) . Similarly, in the combination therapy group, this proportion increased from 9% at admission to 49% at discharge (p<0.001) .
Novel Developments
Recent research has explored the development of ozagrel-containing codrugs to enhance therapeutic efficacy. A 2024 study reported the synthesis and characterization of novel ozagrel-paeonol codrugs, with compound PNC 3 demonstrating promising antiplatelet aggregation activity .
These codrug formulations may offer advantages over the parent compound, potentially including improved pharmacokinetic properties and enhanced neuroprotective effects. Molecular docking studies have provided insights into the binding interactions between these novel compounds and key target proteins involved in platelet aggregation, such as P2Y12 and thromboxane A2 receptors .
Pharmacological Effects on Cardiovascular Parameters
Experimental studies have demonstrated that infusion of ozagrel (OKY-046) produces significant effects on cardiovascular parameters:
-
Inhibition of pulmonary thromboxane B2 delivery
-
Attenuation of early increases in pulmonary vascular resistance
-
Blockade of increases in systemic vascular resistance
-
Blunting and delaying of decreases in cardiac output
-
Maintenance of end-systolic pressure-diameter relation and +dp/dt at baseline values
These effects highlight the compound's potential utility in managing various cardiovascular and pulmonary conditions associated with thromboxane A2-mediated pathology.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume